molecular formula C25H39NaO6 B1682225 Tenivastatin sodium CAS No. 101314-97-0

Tenivastatin sodium

Cat. No.: B1682225
CAS No.: 101314-97-0
M. Wt: 458.6 g/mol
InChI Key: RLWRROYWKHUVKF-OKDJMAGBSA-M
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Description

Tenivastatin sodium is a pharmacologically active compound belonging to the class of organic compounds known as medium-chain hydroxy acids and derivatives. It is a potent reversible inhibitor of the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase, which plays a crucial role in cholesterol synthesis. This compound is primarily used to reduce cholesterol levels and increase low-density lipoprotein receptors on cell membranes of liver and extrahepatic tissues .

Mechanism of Action

Target of Action

Tenivastatin sodium, also known as simvastatin sodium, is a potent reversible inhibitor of HMG-CoA reductase (HMGCR) . HMGCR is an enzyme that plays a crucial role in the mevalonate pathway , which is responsible for the biosynthesis of cholesterol in the body .

Mode of Action

As an HMGCR inhibitor, this compound interacts with its target by binding to the active site of the enzyme, thereby preventing the conversion of HMG-CoA to mevalonate, a necessary step in cholesterol synthesis . This interaction results in a decrease in cholesterol synthesis and an increase in the uptake of low-density lipoprotein (LDL) cholesterol from the bloodstream .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the mevalonate pathway . By inhibiting HMGCR, this compound reduces the production of mevalonate, leading to a decrease in cholesterol synthesis . This results in a reduction of intracellular cholesterol levels, which triggers an increase in the expression of LDL receptors on the cell surface. These receptors bind to LDL cholesterol in the bloodstream and internalize it, leading to a decrease in circulating LDL cholesterol levels .

Pharmacokinetics

Statins, in general, are known to be well-absorbed orally, with variable bioavailability . They are extensively metabolized in the liver, primarily by the cytochrome P450 system . The metabolites are then excreted via the bile into the feces . The long prescription periods of these drugs and their pharmacokinetic characteristics increase the possibility of drug interactions .

Result of Action

The primary result of this compound’s action is a significant reduction in blood cholesterol levels , specifically LDL cholesterol . This is achieved through the dual action of reducing cholesterol synthesis and increasing the uptake of LDL cholesterol from the bloodstream . Lowering LDL cholesterol levels is beneficial in the prevention and treatment of atherosclerosis and other cardiovascular diseases .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, certain foods and drugs can interact with statins, affecting their absorption, metabolism, and excretion . Furthermore, genetic variations can influence individual responses to statins, including their efficacy and the risk of side effects . Therefore, it’s important to consider these factors when prescribing and administering this compound .

Biochemical Analysis

Biochemical Properties

Tenivastatin sodium interacts with various enzymes, proteins, and other biomolecules. It plays a crucial role in biochemical reactions, particularly in the regulation of cholesterol levels . The nature of these interactions is complex and involves multiple biochemical pathways .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Specifically, it significantly decreases the plasma levels of total cholesterol and low-density lipoprotein cholesterol, and increases the plasma level of high-density lipoprotein cholesterol .

Molecular Mechanism

The mechanism of action of this compound is complex. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can have effects on metabolic flux or metabolite levels .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are currently being studied. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tenivastatin sodium is synthesized from its lactone prodrug, simvastatin. The synthesis involves the hydrolysis of simvastatin to produce the active hydroxy acid form, tenivastatin. The reaction conditions typically include an alkaline medium to facilitate the hydrolysis process .

Industrial Production Methods: Industrial production of this compound involves large-scale hydrolysis of simvastatin under controlled conditions to ensure high yield and purity. The process is optimized to maintain the stability of the active hydroxy acid form and to prevent degradation or contamination .

Chemical Reactions Analysis

Types of Reactions: Tenivastatin sodium undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound .

Scientific Research Applications

Tenivastatin sodium has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound to study the inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A reductase and to develop new cholesterol-lowering agents.

    Biology: Research focuses on its effects on cellular cholesterol metabolism and its role in regulating low-density lipoprotein receptors.

    Medicine: this compound is investigated for its potential to treat hypercholesterolemia and related cardiovascular diseases.

    Industry: It is used in the pharmaceutical industry to develop and manufacture cholesterol-lowering medications

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific molecular structure, which allows for potent and reversible inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A reductase. Its ability to increase low-density lipoprotein receptors on cell membranes makes it highly effective in reducing cholesterol levels and preventing cardiovascular diseases .

Properties

IUPAC Name

sodium;(3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H40O6.Na/c1-6-25(4,5)24(30)31-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-18(26)13-19(27)14-22(28)29;/h7-8,11,15-16,18-21,23,26-27H,6,9-10,12-14H2,1-5H3,(H,28,29);/q;+1/p-1/t15-,16-,18+,19+,20-,21-,23-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLWRROYWKHUVKF-OKDJMAGBSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H39NaO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101314-97-0
Record name Tenivastatin sodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101314970
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TENIVASTATIN SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2L6JSY5YGL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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